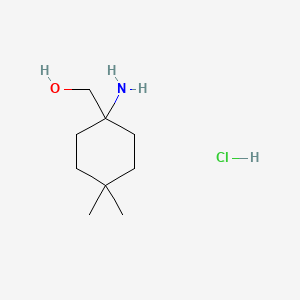
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.7142 g/mol . It is a derivative of cyclohexane, featuring an amino group and a hydroxyl group attached to the cyclohexane ring, along with a hydrochloride salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4,4-dimethylcyclohexanone.
Amination: The ketone is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting amine is then hydroxylated using a suitable hydroxylating agent, such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and distillation to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1-Amino-4-methylcyclohexyl)methanol hydrochloride
- (1-{[(4,4-Dimethylcyclohexyl)(methyl)amino]methyl}cyclobutyl)methanethiol
Uniqueness
(1-Amino-4,4-dimethylcyclohexyl)methanolhydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC名 |
(1-amino-4,4-dimethylcyclohexyl)methanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)3-5-9(10,7-11)6-4-8;/h11H,3-7,10H2,1-2H3;1H |
InChIキー |
BNIYIVXBSFZYFA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)(CO)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


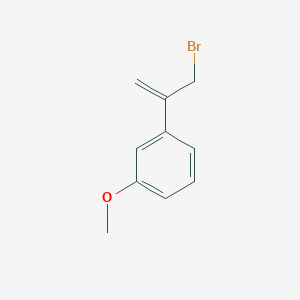
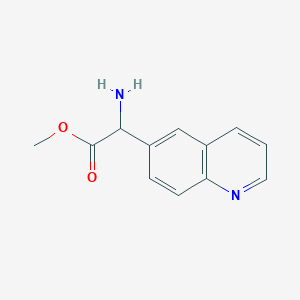
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
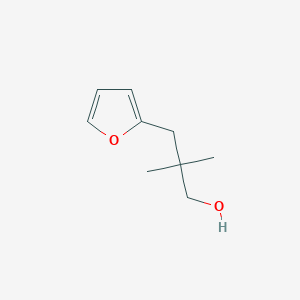
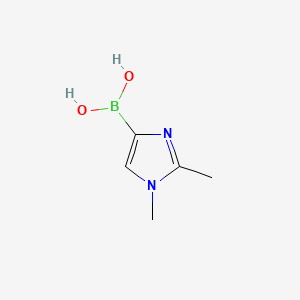
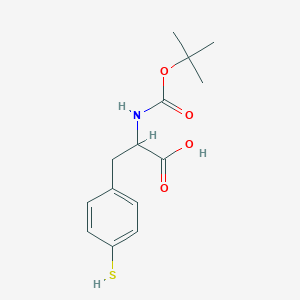
![1-methyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13552930.png)

![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)
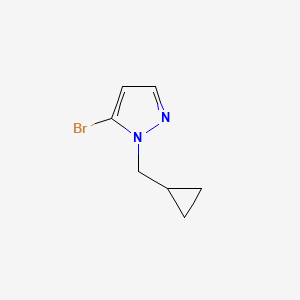
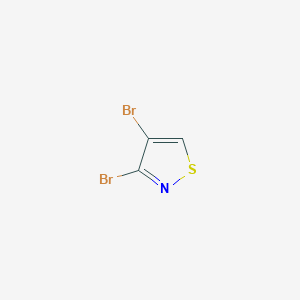
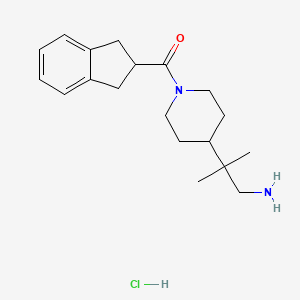
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)

